Lipophilicity Enhancement vs. Methoxy/Ethoxy Analogs
The target compound exhibits a significantly higher calculated partition coefficient (XLogP3-AA = 3.9) than its methoxy (XLogP3-AA = 2.8) and ethoxy (XLogP3-AA = 3.2) analogs [1][2][3]. This 1.1 log unit increase over the methoxy derivative translates to roughly a 12.6-fold higher octanol-water partition coefficient, indicating superior membrane permeability in drug design contexts.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 1-Bromo-4,5-difluoro-2-methoxybenzene: 2.8; 1-Bromo-4,5-difluoro-2-ethoxybenzene: 3.2 |
| Quantified Difference | +1.1 log units vs methoxy; +0.7 log units vs ethoxy |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
In drug discovery, a logP increase of 1 unit often correlates with a 10-fold increase in membrane permeability, directly impacting oral bioavailability and CNS penetration.
- [1] PubChem Compound Summary: 1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene, CID 138986385. View Source
- [2] PubChem Compound Summary: 1-Bromo-4,5-difluoro-2-methoxybenzene, CID 2736262. View Source
- [3] PubChem Compound Summary: 1-Bromo-2-ethoxy-4,5-difluorobenzene, CID 73553506. View Source
